molecular formula C6H7N3O B189591 N-pyrazin-2-ylacetamide CAS No. 21352-21-6

N-pyrazin-2-ylacetamide

Cat. No. B189591
CAS RN: 21352-21-6
M. Wt: 137.14 g/mol
InChI Key: UIXUTANILAAITF-UHFFFAOYSA-N
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Description

N-pyrazin-2-ylacetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of N-pyrazin-2-ylacetamide involves the inhibition of enzymes, particularly histone deacetylases and carbonic anhydrases. Histone deacetylases play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Carbonic anhydrases are enzymes that play a role in the regulation of pH in various tissues and organs, and their inhibition can lead to the inhibition of tumor growth and the treatment of various diseases.
Biochemical and Physiological Effects:
N-pyrazin-2-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.

Advantages And Limitations For Lab Experiments

N-pyrazin-2-ylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. It is also readily available and can be purchased from various suppliers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-pyrazin-2-ylacetamide. One direction is to investigate its potential use in the treatment of other diseases, such as malaria and tuberculosis. Another direction is to study its mechanism of action in more detail, particularly its interaction with enzymes and other proteins. Finally, further studies are needed to investigate the potential toxicity of this compound and its effects on various organs and tissues.
Conclusion:
In conclusion, N-pyrazin-2-ylacetamide is a compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity and limitations need to be considered. Further studies are needed to investigate its potential use in the treatment of various diseases and its mechanism of action in more detail.

Synthesis Methods

N-pyrazin-2-ylacetamide can be synthesized using various methods, including the reaction of pyrazine-2-carboxylic acid with ethyl chloroacetate, followed by hydrolysis of the resulting ester with sodium hydroxide. Another method involves the reaction of pyrazine-2-carboxylic acid with acetic anhydride in the presence of sodium acetate. The resulting product is then treated with ammonia to yield N-pyrazin-2-ylacetamide.

Scientific Research Applications

N-pyrazin-2-ylacetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its role as an inhibitor of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and malaria.

properties

IUPAC Name

N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-4-7-2-3-8-6/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXUTANILAAITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325643
Record name N-pyrazin-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyrazin-2-ylacetamide

CAS RN

21352-21-6
Record name N-2-Pyrazinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21352-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 514554
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021352216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC514554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-pyrazin-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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